molecular formula C6H9ClN2 B13876275 4-Chloro-1-propylimidazole

4-Chloro-1-propylimidazole

Cat. No.: B13876275
M. Wt: 144.60 g/mol
InChI Key: TZWCMHSBPUAJAG-UHFFFAOYSA-N
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Description

4-Chloro-1-propylimidazole is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are five-membered ring systems containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-propylimidazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 1-propylimidazole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride can yield this compound. The reaction typically requires an inert atmosphere and controlled temperature to ensure the desired product formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-propylimidazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the fourth position can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of this compound can yield corresponding amines or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve solvents like dimethylformamide or acetonitrile and may require heating.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to achieve the desired oxidation state.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed, often in anhydrous solvents to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazoles, while oxidation and reduction reactions can introduce different functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-Chloro-1-propylimidazole has several scientific research applications, including:

    Medicinal Chemistry: The compound’s imidazole core makes it a valuable scaffold for designing pharmaceuticals with potential antimicrobial, antifungal, and anticancer properties.

    Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active imidazoles.

    Industrial Applications: The compound can serve as an intermediate in the synthesis of agrochemicals, dyes, and other functional materials.

Mechanism of Action

The mechanism of action of 4-Chloro-1-propylimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and propyl group can influence the compound’s binding affinity and selectivity. The imidazole ring can participate in hydrogen bonding and π-π interactions, contributing to its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Propylimidazole: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    4-Chloroimidazole: Lacks the propyl group, affecting its hydrophobic interactions and overall reactivity.

    1-Methyl-4-chloroimidazole: Similar structure but with a methyl group instead of a propyl group, influencing its steric and electronic properties.

Uniqueness

4-Chloro-1-propylimidazole’s unique combination of a chlorine atom and a propyl group at specific positions on the imidazole ring enhances its reactivity and potential applications. This structural uniqueness allows for diverse chemical modifications and interactions, making it a versatile compound in various research and industrial fields.

Properties

Molecular Formula

C6H9ClN2

Molecular Weight

144.60 g/mol

IUPAC Name

4-chloro-1-propylimidazole

InChI

InChI=1S/C6H9ClN2/c1-2-3-9-4-6(7)8-5-9/h4-5H,2-3H2,1H3

InChI Key

TZWCMHSBPUAJAG-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(N=C1)Cl

Origin of Product

United States

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